molecular formula C10H15N B025982 3-Isobutyl-4-methylpyridine CAS No. 110823-92-2

3-Isobutyl-4-methylpyridine

Cat. No. B025982
M. Wt: 149.23 g/mol
InChI Key: SQPJNTCVTSMUDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isobutyl-4-methylpyridine (IBMP) is a chemical compound that belongs to the pyridine family. It is a colorless liquid with a strong odor, and it is commonly used as a flavoring agent in the food industry. IBMP has also been the subject of scientific research due to its potential therapeutic properties. In

Scientific Research Applications

3-Isobutyl-4-methylpyridine has been the subject of scientific research due to its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and anti-cancer effects. 3-Isobutyl-4-methylpyridine has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Mechanism Of Action

The mechanism of action of 3-Isobutyl-4-methylpyridine is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 3-Isobutyl-4-methylpyridine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates various metabolic processes in the body.

Biochemical And Physiological Effects

3-Isobutyl-4-methylpyridine has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). 3-Isobutyl-4-methylpyridine has also been shown to reduce the levels of reactive oxygen species (ROS) in the body, which can cause oxidative damage to cells and tissues. In addition, 3-Isobutyl-4-methylpyridine has been shown to induce apoptosis (programmed cell death) in cancer cells.

Advantages And Limitations For Lab Experiments

3-Isobutyl-4-methylpyridine has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in scientific research. However, 3-Isobutyl-4-methylpyridine has some limitations. It has a strong odor that can be unpleasant to work with, and it can be toxic if ingested or inhaled. It is also not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 3-Isobutyl-4-methylpyridine. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. 3-Isobutyl-4-methylpyridine has been shown to have neuroprotective effects and may be able to slow the progression of these diseases. Another area of interest is its potential use in the treatment of cancer. 3-Isobutyl-4-methylpyridine has been shown to induce apoptosis in cancer cells and may be able to be used as a chemotherapeutic agent. Finally, 3-Isobutyl-4-methylpyridine may have potential applications in the food industry as a flavoring agent or preservative. Further research is needed to explore these and other potential applications of 3-Isobutyl-4-methylpyridine.
Conclusion
In conclusion, 3-Isobutyl-4-methylpyridine (3-Isobutyl-4-methylpyridine) is a chemical compound that has potential therapeutic properties. Its synthesis method involves the reaction of 3-methylpyridine with isobutyl chloride in the presence of a catalyst. 3-Isobutyl-4-methylpyridine has been studied for its anti-inflammatory, analgesic, and anti-cancer effects, as well as its potential use in the treatment of neurodegenerative disorders. Its mechanism of action involves the modulation of various signaling pathways in the body. 3-Isobutyl-4-methylpyridine has several advantages for use in lab experiments, but it also has some limitations. Finally, there are several future directions for research on 3-Isobutyl-4-methylpyridine, including its potential use in the treatment of cancer and neurodegenerative disorders.

Synthesis Methods

The synthesis of 3-Isobutyl-4-methylpyridine involves the reaction of 3-methylpyridine with isobutyl chloride in the presence of a catalyst such as aluminum chloride. The reaction takes place at a temperature of around 80-100°C and yields 3-Isobutyl-4-methylpyridine as the main product. The purity of the product can be improved by using various purification techniques such as distillation and recrystallization.

properties

CAS RN

110823-92-2

Product Name

3-Isobutyl-4-methylpyridine

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

4-methyl-3-(2-methylpropyl)pyridine

InChI

InChI=1S/C10H15N/c1-8(2)6-10-7-11-5-4-9(10)3/h4-5,7-8H,6H2,1-3H3

InChI Key

SQPJNTCVTSMUDF-UHFFFAOYSA-N

SMILES

CC1=C(C=NC=C1)CC(C)C

Canonical SMILES

CC1=C(C=NC=C1)CC(C)C

synonyms

Pyridine, 4-methyl-3-(2-methylpropyl)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.